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Compound of Interest

Compound Name: Antitumor agent-168

Cat. No.: B15609199 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of

ABM-168, a novel MEK1/2 inhibitor, in cancer models harboring BRAF mutations. Detailed

protocols for key experiments are provided to guide researchers in the effective use and

assessment of this compound.

Introduction to ABM-168
ABM-168 is an orally bioavailable, brain-penetrant, allosteric inhibitor of MEK1 and MEK2, key

kinases in the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in

various cancers due to mutations in genes like BRAF, KRAS, and NRAS.[1] Developed by ABM

Therapeutics, ABM-168 has demonstrated anti-cancer properties in preclinical studies,

particularly in models with BRAF mutations.[2][3] A significant feature of ABM-168 is its ability to

cross the blood-brain barrier, making it a promising candidate for treating brain metastases and

primary brain tumors.[1][4] Preclinical evidence suggests that combining a MEK inhibitor like

ABM-168 with a BRAF inhibitor can be more effective and less toxic than treatment with a

BRAF inhibitor alone, which has become a standard of care for patients with BRAF-mutated

melanoma.[2][5] ABM-168 is currently in Phase I clinical trials for advanced solid tumors.[6][7]
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In BRAF-mutant cancers, the MAPK/ERK pathway is constitutively active, leading to

uncontrolled cell proliferation and survival. ABM-168 selectively binds to and inhibits the activity

of MEK1 and MEK2, preventing the phosphorylation and activation of their downstream

effectors, ERK1 and ERK2.[1] This blockade of signal transduction can result in the inhibition of

tumor cell growth and induction of apoptosis.[3]
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The Problem: BRAF-Mutant Cancer

The Solution: MEK Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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